Butyronitrile, 4-((2-cyanoethyl)amino)-

Description

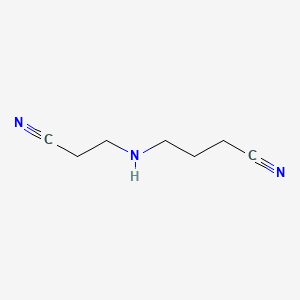

Butyronitrile, 4-((2-cyanoethyl)amino)-, is a nitrile-containing organic compound characterized by a butyronitrile backbone substituted with a 2-cyanoethylamino group. These compounds are typically utilized in specialty chemical synthesis, including intermediates for dyes, pharmaceuticals, and polymers. The presence of dual nitrile groups enhances reactivity, making them valuable in condensation and cyclization reactions .

Properties

CAS No. |

75802-65-2 |

|---|---|

Molecular Formula |

C7H11N3 |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-(2-cyanoethylamino)butanenitrile |

InChI |

InChI=1S/C7H11N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-3,6-7H2 |

InChI Key |

MQFCAEFMKAECPE-UHFFFAOYSA-N |

Canonical SMILES |

C(CC#N)CNCCC#N |

Origin of Product |

United States |

Preparation Methods

Method Based on Partial Hydrolysis of 4-Azido-Butyronitrile

One documented method involves starting from 4-azido-butyronitrile , which undergoes partial hydrolysis under acidic or basic conditions, preferably in a basic environment with hydrogen peroxide addition. This method yields 4-azido-butyramide, which can then be hydrogenated to form the target amino nitrile compound.

- Dissolve 23.3 g of 4-azido-butyronitrile in 70 mL of alcohol.

- Add 46 mL of 30% hydrogen peroxide solution slowly while stirring.

- Introduce 17 mL of normal sodium hydroxide solution, maintaining temperature below 37°C.

- Stir for 2 hours, remove alcohol by vacuum distillation.

- Extract aqueous phase with pentane to remove impurities.

- Saturate aqueous phase with sodium chloride and extract with ethyl acetate.

- Dry organic extracts over sodium sulfate and evaporate to yield crystalline 4-azido-butyramide.

- Hydrogenate the azido-butyramide solution in ethanol and ethyl acetate with palladium on barium sulfate catalyst under pressure at room temperature for 4 hours.

- Filter and dry to obtain Butyronitrile, 4-((2-cyanoethyl)amino)- with yields up to 85%.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Partial hydrolysis | 4-azido-butyronitrile, H2O2, NaOH, <37°C | 4-azido-butyramide crystals | 85% |

| Catalytic hydrogenation | Pd/BaSO4 catalyst, ethanol/ethyl acetate, HCl, RT, 4h | Amino nitrile compound crystals | 85% |

This method avoids the use of free hydrocyanic acid, which is highly toxic, making it safer and more practical for laboratory and industrial synthesis.

Cyanoethylation of 4-Aminobutyronitrile

Another common approach involves direct cyanoethylation of 4-aminobutyronitrile using acrylonitrile under controlled conditions. This nucleophilic addition reaction attaches the 2-cyanoethyl group to the amino nitrogen.

- 4-aminobutyronitrile is reacted with acrylonitrile in a polar aprotic solvent.

- The reaction is typically catalyzed by bases such as triethylamine or sodium hydroxide.

- The product is purified by extraction and crystallization.

Though specific patent or literature examples for this exact compound are limited in the provided data, this general method is widely used for similar amino nitrile derivatives and is inferred as a viable synthetic route.

Alternative Synthetic Routes and Considerations

- Use of azido intermediates: The azido group serves as a precursor to the amino group via catalytic hydrogenation, providing a route to amino nitriles.

- Hydrolysis control: Partial hydrolysis under basic conditions with hydrogen peroxide is critical to avoid over-hydrolysis to acids or amides.

- Catalyst choice: Palladium on barium sulfate is preferred for selective hydrogenation without reducing the nitrile group.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Partial hydrolysis of 4-azido-butyronitrile + hydrogenation | 4-azido-butyronitrile, H2O2, NaOH, Pd/BaSO4, EtOH | Avoids toxic HCN, high selectivity | Requires handling azides, peroxide | 85 |

| Cyanoethylation of 4-aminobutyronitrile | 4-aminobutyronitrile, acrylonitrile, base catalyst | Direct method, simple reagents | Possible side reactions, purification needed | Variable |

Chemical Reactions Analysis

Types of Reactions

Butyronitrile, 4-((2-cyanoethyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted nitrile compounds .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Butyronitrile derivatives are increasingly recognized for their pharmacological properties. Specifically, 4-((2-cyanoethyl)amino)-butyronitrile has been studied as a potential candidate in the development of drugs targeting various diseases:

- Dipeptidyl Peptidase IV Inhibitors : Compounds containing nitrile groups have been shown to act as reversible inhibitors of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. This inhibition is critical for the treatment of type 2 diabetes as it helps in prolonging the action of incretin hormones, thereby enhancing insulin secretion .

- Cancer Therapeutics : Nitrile-containing compounds are being explored in cancer treatment due to their ability to inhibit key enzymes involved in tumor growth and metastasis. For instance, certain nitriles have demonstrated efficacy as farnesyltransferase inhibitors, which play a role in oncogenesis by affecting cell signaling pathways .

1.2 Synthesis of Active Pharmaceutical Ingredients (APIs)

Butyronitrile serves as an important intermediate in the synthesis of various APIs. Its derivatives are utilized in the preparation of:

- Bicalutamide : A non-steroidal anti-androgen used primarily for prostate cancer treatment. The synthesis process involves using butyronitrile derivatives as key intermediates, highlighting their importance in pharmaceutical manufacturing .

Organic Synthesis

2.1 Building Block for Complex Molecules

Butyronitrile, 4-((2-cyanoethyl)amino)- is utilized as a building block in organic synthesis due to its versatile reactivity:

- Nucleophilic Substitution Reactions : The cyano group in butyronitrile can participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex organic molecules .

- Synthesis of Heterocycles : The compound's structure allows it to be a precursor for various heterocyclic compounds that are important in medicinal chemistry and material science.

Industrial Applications

3.1 Agrochemical Production

Butyronitrile derivatives are also explored in the agrochemical sector:

- Pesticides and Herbicides : The compound can be modified to produce agrochemicals that are effective against pests and weeds, contributing to agricultural productivity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Butyronitrile, 4-((2-cyanoethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Comparison

The table below compares the molecular structures of Butyronitrile, 4-((2-cyanoethyl)amino)-, and related nitrile derivatives:

| Compound Name | Molecular Formula | Key Functional Groups | CAS Number |

|---|---|---|---|

| Butyronitrile, 4-((2-cyanoethyl)amino)- | Likely C₇H₁₁N₃¹ | Butyronitrile, cyanoethylamino | Not specified |

| 4-[Butyl(phenylmethyl)amino]butanenitrile | C₁₅H₂₂N₂ | Butanenitrile, benzyl-butylamino | 89690-08-4 |

| 4-[(Benzyl)amino]butyronitrile HCl | C₁₁H₁₅ClN₂ | Butyronitrile, benzylamino, HCl salt | 7544-97-0 |

| 2-[(2-Amino-4-Cl-phenyl)(cyanomethyl)amino]acetonitrile | C₁₀H₉ClN₄ | Acetonitrile, chloroaryl, cyanomethylamino | Not specified |

| N-(2-Cyanoethyl)-N-(3-cyanopropyl)benzylamine | C₁₃H₁₄N₃ | Benzylamine, dual cyanoalkyl groups | Not specified |

Key Observations :

- The primary compound shares a nitrile backbone with 4-[(benzyl)amino]butyronitrile HCl but differs in substituents (cyanoethylamino vs. benzylamino) .

- Compared to 4-[butyl(phenylmethyl)amino]butanenitrile, the main compound lacks a benzyl group but includes a shorter cyanoethyl chain .

Physical and Chemical Properties

| Property | Butyronitrile, 4-((2-cyanoethyl)amino)- | 4-[(Benzyl)amino]butyronitrile HCl | 4-[Butyl(phenylmethyl)amino]butanenitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | ~210 (estimated) | 210.7 | 230.35 |

| Boiling Point (°C) | ~300 (estimated) | 318.9 | Not reported |

| Flash Point (°C) | ~150 (estimated) | 146.6 | Not reported |

| Solubility | Likely polar aprotic solvents | Water-soluble (HCl salt) | Lipophilic (benzyl group) |

Key Observations :

- The hydrochloride salt form of 4-[(benzyl)amino]butyronitrile exhibits higher water solubility due to ionic character, whereas the primary compound and 4-[butyl(phenylmethyl)amino]butanenitrile are more lipophilic .

- The flash point of 4-[(benzyl)amino]butyronitrile HCl (146.6°C) suggests moderate flammability, comparable to other nitriles .

Hazard Profiles

| Compound Name | GHS Hazards |

|---|---|

| Butyronitrile, 4-((2-cyanoethyl)amino)- | Likely acute toxicity (Category 4), skin/eye irritation (Category 2)¹ |

| 4-[Butyl(phenylmethyl)amino]butanenitrile | H302 (acute oral toxicity), H315 (skin irritation), H319 (eye irritation) |

| 4-[(Benzyl)amino]butyronitrile HCl | No SDS reported; inferred hazards include respiratory irritation (H335)² |

¹ Inferred from analogous nitriles in and .

² Based on structural similarity to .

Key Observations :

- 4-[Butyl(phenylmethyl)amino]butanenitrile () has documented skin and eye irritation risks, likely applicable to the primary compound due to shared nitrile functionality .

- The benzyl-substituted derivative may pose additional respiratory hazards due to aromaticity .

Biological Activity

Butyronitrile, 4-((2-cyanoethyl)amino)- (C7H11N3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

Butyronitrile, 4-((2-cyanoethyl)amino)- features a nitrile group that has been associated with various biological activities. The presence of the nitrile functional group can enhance the compound's metabolic stability and alter its interaction with biological targets. The structural representation is as follows:

Biological Activity Overview

The biological activity of butyronitrile derivatives has been investigated in various studies, highlighting their potential as therapeutic agents. Key findings include:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of microorganisms. For instance, related nitriles have shown effectiveness against resistant strains of bacteria, making them potential candidates for antibiotic development .

- Anticancer Properties : Some studies indicate that compounds with similar structures to butyronitrile can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways critical for tumor growth .

- Neurological Effects : Preliminary research suggests that butyronitrile may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of butyronitrile is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Nitriles can act as reversible inhibitors for various enzymes, affecting metabolic pathways crucial for disease progression. For example, the nitrile group can participate in hydrogen bonding with active site residues, enhancing binding affinity .

- Receptor Modulation : Compounds featuring nitriles have been shown to modulate receptor activity, particularly in the context of G-protein coupled receptors (GPCRs). This modulation can lead to altered signaling cascades that impact cellular responses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of butyronitrile derivatives against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated potent activity against Gram-positive bacteria, suggesting a viable pathway for developing new antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Butyronitrile | Staphylococcus aureus | 2.5 |

| Butyronitrile | Escherichia coli | 5.0 |

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of butyronitrile on human cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| KATO-III (stomach cancer) | 10 |

| A549 (lung cancer) | 15 |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing Butyronitrile, 4-((2-cyanoethyl)amino)-?

- Methodological Answer : Employ a combination of IR spectroscopy to identify nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and NMR (¹H and ¹³C) to resolve the cyanoethylamino group’s structure. For example, ¹H NMR can confirm proton environments adjacent to the amino and nitrile groups, while ¹³C NMR distinguishes carbon signals for nitrile (δ ~110-120 ppm) and tertiary amines. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are the foundational synthetic routes for Butyronitrile, 4-((2-cyanoethyl)amino)-?

- Methodological Answer : A common approach involves condensation reactions between cyanoethyl-containing precursors and amines. For instance, highlights a protocol where cyanoethyl malonate derivatives undergo condensation with halogenated pyridines under basic conditions (e.g., NaH/THF), followed by decarboxylation. Adapt this method by substituting appropriate substrates to target the desired product .

Q. What safety protocols are critical when handling nitrile-containing compounds like this derivative?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and ensure proper ventilation to avoid inhalation. Nitriles can release toxic hydrogen cyanide upon decomposition; work in a fume hood and monitor waste disposal. Refer to COA (Certificate of Analysis) data for compound-specific hazards, such as flammability or reactivity .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of Butyronitrile, 4-((2-cyanoethyl)amino)- in novel reactions?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model electron density distributions and frontier molecular orbitals, identifying reactive sites. Use QSPR (Quantitative Structure-Property Relationship) models to correlate structural features (e.g., nitrile group position) with reaction outcomes. Tools like Gaussian or ORCA are recommended for such analyses .

Q. How can researchers resolve contradictions in published spectroscopic data for this compound?

- Methodological Answer : Perform multi-technique validation :

- Compare IR and NMR data across solvents (e.g., DMSO vs. CDCl₃) to assess solvent effects.

- Use 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations.

- Verify purity via HPLC or elemental analysis to rule out impurities skewing results .

Q. What strategies optimize yield in multi-step syntheses involving cyanoethylamino intermediates?

- Methodological Answer :

- Protecting groups : Temporarily shield reactive amines (e.g., with Boc groups) during nitrile-forming steps.

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust conditions (e.g., temperature, catalyst loading) in real time.

- Workup optimization : Employ extraction or column chromatography to isolate intermediates before subsequent steps .

Q. How can kinetic studies elucidate the compound’s role in complex reaction mechanisms?

- Methodological Answer : Conduct time-resolved experiments (e.g., stopped-flow UV-Vis) to monitor intermediate formation. Use isotopic labeling (e.g., ¹⁵N in the amino group) to trace reaction pathways. Kinetic isotope effects (KIE) can reveal rate-determining steps involving hydrogen transfer .

Q. How to design a literature review strategy to address gaps or contradictions in existing research?

- Methodological Answer : Use CAS SciFindern with keyword filters (e.g., “nitrile AND kinetic study”) and refine results by “Substance Role” to isolate studies on synthesis or toxicity. Cross-reference patents (e.g., via Espacenet) for alternative synthetic routes and validate findings through controlled replication experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.